molecular formula C21H16N4O2 B3445330 4-{[4-(4-hydroxyphenyl)-1-phthalazinyl]amino}benzamide

4-{[4-(4-hydroxyphenyl)-1-phthalazinyl]amino}benzamide

Cat. No. B3445330
M. Wt: 356.4 g/mol
InChI Key: LGCIFOOQZRHNIN-UHFFFAOYSA-N
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Description

The compound “4-{[4-(4-hydroxyphenyl)-1-phthalazinyl]amino}benzamide” is a benzamide derivative . Benzamides are organic compounds containing a carboxamido substituent attached to a benzene ring .


Synthesis Analysis

The synthesis of benzamide derivatives, such as “4-{[4-(4-hydroxyphenyl)-1-phthalazinyl]amino}benzamide”, can be achieved through direct condensation of carboxylic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .


Chemical Reactions Analysis

The synthesis of benzamides, including “4-{[4-(4-hydroxyphenyl)-1-phthalazinyl]amino}benzamide”, involves the direct condensation of carboxylic acids and amines . This reaction is facilitated by a Lewis acidic ionic liquid immobilized on diatomite earth, under ultrasonic irradiation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-{[4-(4-hydroxyphenyl)-1-phthalazinyl]amino}benzamide” include a density of 1.4±0.1 g/cm³, a boiling point of 629.1±55.0 °C at 760 mmHg, and a flash point of 334.3±31.5 °C . It also has a molar refractivity of 130.7±0.3 cm³, and a molar volume of 318.6±3.0 cm³ .

Safety and Hazards

Benzamides, including “4-{[4-(4-hydroxyphenyl)-1-phthalazinyl]amino}benzamide”, can be harmful if swallowed . They are also suspected of causing genetic defects . Therefore, it’s important to handle these compounds with care, using appropriate personal protective equipment .

Future Directions

Benzamides are widely used in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents . Therefore, the development of new synthetic methods for these compounds, such as the one involving ultrasonic irradiation, can be of considerable importance .

properties

IUPAC Name

4-[[4-(4-hydroxyphenyl)phthalazin-1-yl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O2/c22-20(27)14-5-9-15(10-6-14)23-21-18-4-2-1-3-17(18)19(24-25-21)13-7-11-16(26)12-8-13/h1-12,26H,(H2,22,27)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGCIFOOQZRHNIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)C(=O)N)C4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-(4-Hydroxyphenyl)phthalazin-1-yl)amino)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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